molecular formula C16H14O4 B3193446 6,6'-Dimethylbiphenyl-2,2'-dicarboxylic acid CAS No. 71871-11-9

6,6'-Dimethylbiphenyl-2,2'-dicarboxylic acid

Cat. No. B3193446
CAS RN: 71871-11-9
M. Wt: 270.28 g/mol
InChI Key: HCUHAHONSFXZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6’-Dimethylbiphenyl-2,2’-dicarboxylic acid is a type of dicarboxylic acid . Dicarboxylic acids are organic compounds that contain two carboxyl groups (-COOH). The general molecular formula for dicarboxylic acids can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic .


Synthesis Analysis

Racemic 6,6’-dimethylbiphenyl-2,2’-dicarboxylic acid could be conveniently synthesized and efficiently resolved by the recrystallization of the brucine salts in satisfactory yields . Each enantiomer, thus obtained, was confirmed to be optically pure from a high-performance liquid chromatographic (HPLC) analysis on an optically active column .


Molecular Structure Analysis

The molecular structure of 6,6’-Dimethylbiphenyl-2,2’-dicarboxylic acid is characterized by the presence of two carboxyl groups (-COOH) and a biphenyl core, which is a type of aromatic hydrocarbon .


Chemical Reactions Analysis

In general, dicarboxylic acids show similar chemical behavior and reactivity to monocarboxylic acids . They are used in the preparation of copolymers such as polyamides and polyesters .

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Pyridinedicarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

CAS RN

71871-11-9

Product Name

6,6'-Dimethylbiphenyl-2,2'-dicarboxylic acid

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(2-carboxy-6-methylphenyl)-3-methylbenzoic acid

InChI

InChI=1S/C16H14O4/c1-9-5-3-7-11(15(17)18)13(9)14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

HCUHAHONSFXZMF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C

Other CAS RN

71871-11-9

Origin of Product

United States

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